molecular formula C40H40N12Na4O16S4 B12761993 Fluorescent brightener 24, (Z)- CAS No. 60317-06-8

Fluorescent brightener 24, (Z)-

Cat. No.: B12761993
CAS No.: 60317-06-8
M. Wt: 1165.0 g/mol
InChI Key: FUFMEQTUGKXEQF-LIIRSGIESA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent brightener 24, (Z)- typically involves the condensation of stilbene derivatives with various sulfonic acids and triazine compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Common reagents include sodium hydroxide, sulfuric acid, and various organic solvents .

Industrial Production Methods: Industrial production of Fluorescent brightener 24, (Z)- is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves multiple steps, including the initial synthesis, purification through crystallization or filtration, and drying of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 24, (Z)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of substituted stilbene compounds .

Scientific Research Applications

Fluorescent brightener 24, (Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Fluorescent brightener 24, (Z)- exerts its effects involves the absorption of ultraviolet light and subsequent emission of visible blue lightThe molecular targets include various chromophores within the material being treated, which interact with the emitted light to enhance brightness and color .

Comparison with Similar Compounds

Fluorescent brightener 24, (Z)- can be compared with other similar compounds such as:

Uniqueness: Fluorescent brightener 24, (Z)- is unique due to its specific absorption and emission spectra, making it particularly effective in certain applications where other brighteners may not perform as well. Its chemical stability and compatibility with various materials also contribute to its widespread use .

Properties

CAS No.

60317-06-8

Molecular Formula

C40H40N12Na4O16S4

Molecular Weight

1165.0 g/mol

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7-;;;;

InChI Key

FUFMEQTUGKXEQF-LIIRSGIESA-J

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C\C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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